An In-Depth Technical Guide to 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine, a purine nucleoside analog with significant potential in medicinal chemistry. As a member of the broader class of modified nucleosides, this compound serves as a critical synthetic intermediate and a candidate for the development of novel therapeutic agents. The absence of the 5'-hydroxyl group on the ribofuranose moiety distinguishes it from its parent ribonucleoside, a modification known to impart unique biological properties, including altered metabolic stability and mechanisms of action. This document will delve into its chemical architecture, physicochemical properties, and logical synthetic pathways, offering insights for its application in research and drug discovery.
Chemical Structure and Core Properties
6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is a synthetic nucleoside analog characterized by a 6-chloropurine base attached to a 5-deoxy-D-ribofuranose sugar moiety via a β-N9-glycosidic bond. The key structural feature is the replacement of the 5'-hydroxyl group of the ribose sugar with a hydrogen atom. This modification fundamentally alters the molecule's polarity and its ability to be phosphorylated by cellular kinases, which is often a prerequisite for the biological activity of nucleoside analogs.
Structural Elucidation
The definitive structure of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is presented below. The purine ring system is substituted with a chlorine atom at the C6 position, a reactive site amenable to further chemical modification. The sugar is a D-ribofuranose in its furanose form, lacking the exocyclic hydroxyl group at the C5' position.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the literature, its properties can be predicted based on its structure and comparison with related nucleoside analogs.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₁₁ClN₄O₃ | Based on chemical structure. |
| Molecular Weight | 270.67 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for purine nucleoside analogs.[] |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and non-polar organic solvents. | General solubility profile of similar nucleoside analogs. |
| Melting Point | Expected to be a high-melting solid. | Characteristic of crystalline nucleosides. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids or bases, leading to hydrolysis of the glycosidic bond. | General stability of N-glycosidic bonds in nucleosides. |
Synthetic Approaches and Methodologies
The synthesis of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is not commonly detailed in standard literature, suggesting it is a specialized or research-grade compound. However, a logical and efficient synthesis can be designed based on established methodologies for nucleoside synthesis. The overall strategy involves the preparation of a suitably protected and activated 5-deoxyribose derivative, followed by a glycosylation reaction with 6-chloropurine.
Synthesis of the 5-Deoxyribose Precursor
A key intermediate for the synthesis is an activated form of 5-deoxy-D-ribose, typically 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. A practical route to this precursor starting from the readily available D-ribose has been described.[2][3][4]
Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose [2][4]
-
Ketalization: D-Ribose is reacted with acetone and methanol in the presence of an acid catalyst (e.g., H₂SO₄) to protect the 2'- and 3'-hydroxyl groups as an isopropylidene ketal.
-
Tosylation: The primary 5'-hydroxyl group of the resulting methyl 2,3-O-isopropylidene-β-D-ribofuranoside is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Reduction (Deoxygenation): The 5'-O-tosyl group is removed by reduction with a hydride reagent, such as sodium borohydride (NaBH₄) in a suitable solvent like DMSO, to yield the 5'-deoxy derivative.[2]
-
Hydrolysis: The isopropylidene and methyl glycoside protecting groups are removed by acid-catalyzed hydrolysis (e.g., with dilute sulfuric acid).
-
Acetylation: The resulting 5-deoxy-D-ribofuranose is then per-acetylated using acetic anhydride in pyridine to afford the desired 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This product can be purified by chromatography or recrystallization.[2]
Glycosylation of 6-Chloropurine
The coupling of the purine base with the sugar moiety is a critical step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation.[5][6] This reaction typically involves the use of a silylated nucleobase and a per-acylated sugar in the presence of a Lewis acid catalyst.
Protocol 2: Proposed Synthesis of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine
-
Silylation of 6-Chloropurine: 6-Chloropurine is silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an aprotic solvent.
-
Vorbrüggen Glycosylation: The silylated 6-chloropurine is then reacted with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in a dry, inert solvent (e.g., acetonitrile or 1,2-dichloroethane). A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), is added to promote the coupling reaction. The reaction is typically stirred at room temperature or elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).
-
Deprotection: The resulting protected nucleoside is then deprotected to remove the acetyl groups from the sugar moiety. This is commonly achieved by treatment with a basic solution, such as methanolic ammonia or sodium methoxide in methanol, at room temperature.
-
Purification: The final product, 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine, is purified from the reaction mixture using standard techniques such as silica gel column chromatography.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine and deoxyribose protons. The anomeric proton (H-1') will appear as a doublet in the downfield region (typically δ 6.0-6.5 ppm). The absence of signals corresponding to a 5'-CH₂OH group and the presence of a methyl-like signal for the C5' protons will be a key indicator of the 5'-deoxy modification.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The chemical shifts of the purine carbons will be in the aromatic region, while the deoxyribose carbons will be in the aliphatic region. The C5' carbon signal will be significantly upfield compared to its hydroxylated counterpart.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₁ClN₄O₃. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Biological Activity and Potential Applications
The biological activity of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine has not been extensively reported. However, based on the activities of related compounds, several potential applications can be inferred.
As a Synthetic Intermediate
The chlorine atom at the C6 position of the purine ring is a versatile handle for further chemical modifications. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of 6-substituted 5'-deoxypurine nucleoside analogs.[7] This makes it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies.
Potential as an Antiviral or Anticancer Agent
Many purine nucleoside analogs exhibit potent antiviral and anticancer activities.[][8][9] The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis, such as DNA or RNA polymerases, or reverse transcriptase. The lack of a 5'-hydroxyl group in 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine prevents its phosphorylation to the corresponding 5'-triphosphate, which is the active form for many nucleoside analogs that act as chain terminators. However, it may still exert biological effects through other mechanisms, such as allosteric inhibition of enzymes or by being metabolized through alternative pathways.
The 6-chloropurine moiety itself has been associated with antiviral activity against some viruses, including SARS-CoV.[8] Therefore, it is plausible that 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine or its derivatives could exhibit interesting biological profiles.
Future Directions and Conclusion
6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine represents an intriguing yet underexplored molecule in the vast landscape of nucleoside chemistry. Its unique structural feature—the absence of the 5'-hydroxyl group—warrants further investigation into its biological properties. The synthetic strategies outlined in this guide provide a clear pathway for its preparation, enabling researchers to access this compound for further studies.
Future research should focus on:
-
The definitive synthesis and full spectroscopic characterization of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine.
-
Evaluation of its cytotoxic activity against a panel of cancer cell lines.
-
Screening for antiviral activity against a range of viruses, particularly those for which purine nucleoside analogs have shown promise.
-
Utilization of this compound as a scaffold for the synthesis of novel 6-substituted 5'-deoxypurine nucleosides to explore new chemical space for drug discovery.
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